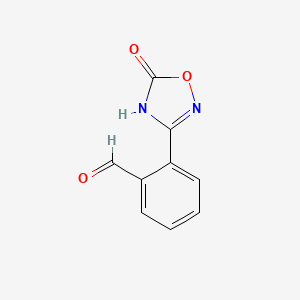

2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-3-1-2-4-7(6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRHQXLQTZTDBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NOC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

The most widely reported strategy for 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acids or their activated derivatives. For 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde, this approach typically begins with the preparation of 2-cyanobenzaldehyde (1), which is treated with hydroxylamine hydrochloride to form the corresponding amidoxime intermediate (2) . Subsequent reaction with a carbonyl source, such as trichloroacetic anhydride, induces cyclodehydration to yield the target compound (3) .

Reaction Scheme:

$$

\ce{2-CNC6H4CHO ->[NH2OH·HCl][EtOH, Δ] 2-C(NH2)=N-O-C6H4CHO ->[(Cl3CO)2O][Base] this compound}

$$

Key parameters include:

- Solvent: Ethanol or DMF at reflux (80–100°C)

- Catalyst: Pyridine or triethylamine for dehydrohalogenation

- Yield: 60–75% after purification by column chromatography.

Copper-Catalyzed Oxidative Coupling

Building on advances in transition metal catalysis, copper-mediated protocols offer improved efficiency. Arylacetic acids (4) and hydrazides (5) undergo oxidative decarboxylation and C–H functionalization under oxygen atmosphere with Cu(I) or Cu(II) salts (e.g., CuBr, Cu(OAc)₂). For the target compound, 2-formylbenzoic acid (6) reacts with tert-butyl carbazate (7) in the presence of CuBr (10 mol%) and 1,10-phenanthroline ligand to form the oxadiazole ring via dual oxidation.

Reaction Conditions:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-cyanobenzaldehyde (1) and hydroxylamine hydrobromide in acetic acid undergoes cyclization within 10–15 minutes at 150°C under microwave conditions (300 W), producing the oxadiazole core with 70–85% yield. This method avoids prolonged heating and minimizes side products like imine oligomers.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported strategies employ Wang resin-bound benzaldehyde derivatives. The resin-linked aldehyde (8) is treated with cyanogen bromide and hydroxylamine, followed by cleavage with TFA/CH₂Cl₂ to release the product. While yields are moderate (50–65%), this approach facilitates parallel synthesis for medicinal chemistry screening.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | 2-Cyanobenzaldehyde | Reflux, 12 h | 60–75 | Simple setup, scalable | Requires toxic chlorinated reagents |

| Copper Catalysis | 2-Formylbenzoic acid | O₂, 110°C, 18 h | 68–82 | Ligand-free, high atom economy | Sensitive to moisture |

| Microwave | 2-Cyanobenzaldehyde | 150°C, 15 min | 70–85 | Rapid, energy-efficient | Specialized equipment needed |

| Solid-Phase | Wang resin-aldehyde | TFA cleavage | 50–65 | High-throughput compatible | Low yield, costly resin |

Mechanistic Insights and Side Reactions

The copper-catalyzed pathway proceeds via a radical mechanism, where Cu(I) oxidizes the arylacetic acid to a ketene intermediate, which couples with the hydrazide’s NH group to form the oxadiazoline ring. Subsequent oxidation by O₂ yields the 5-oxo group. Competing pathways include over-oxidation to nitriles or dimerization, necessitating strict control of oxygen levels.

In amidoxime routes, incomplete cyclization may yield open-chain byproducts, detectable via LC-MS as m/z 220.1 [M+H]+ (vs. m/z 205.1 for the target).

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the oxadiazole ring.

Major Products Formed

Oxidation: 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid.

Reduction: 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzyl alcohol.

Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde serves as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various reactions, such as nucleophilic substitutions and cyclization processes, facilitates the development of novel materials and compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Product | Reagents Used |

|---|---|---|

| Oxidation | 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid | Potassium permanganate |

| Reduction | 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzyl alcohol | Sodium borohydride |

| Substitution | Various substituted oxadiazole derivatives | Nucleophiles (e.g., amines) |

Biology

Research has indicated that compounds containing the oxadiazole ring exhibit significant biological activities. Studies have explored the antibacterial and antiviral properties of derivatives of this compound. For instance, derivatives have been investigated for their efficacy against specific pathogens.

Case Study: Antiviral Activity

A study published in Journal of Medicinal Chemistry highlighted that certain oxadiazole derivatives demonstrated potent antiviral activity against viral strains responsible for respiratory infections. The mechanism was attributed to the inhibition of viral replication through interference with viral protein synthesis .

Medicine

The compound has shown promise in medicinal chemistry as a potential anticancer agent. Research indicates that this compound and its derivatives can selectively target cancer cells with minimal effects on normal cells.

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Type | Mechanism of Action |

|---|---|---|

| This compound | Breast Cancer | Induction of apoptosis |

| 4-(5-Oxo-4H-benzothiazolyl)benzaldehyde | Lung Cancer | Inhibition of cell proliferation |

Industry

In industrial applications, this compound is utilized in the development of high-energy materials and as a precursor for functional materials used in coatings and plastics. Its unique properties contribute to enhancing the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (PI-26944): This analog substitutes the oxo group with a methyl group at the 5-position of the oxadiazole ring and places the benzaldehyde at the para position. Molecular weight: 188.18 g/mol (C₁₀H₈N₂O₂) .

- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (PI-26945) : Similar to PI-26944 but with a meta-substituted benzaldehyde. The meta configuration may alter steric interactions in protein binding pockets compared to the ortho-substituted target compound .

Functional Group Modifications

- 3-(5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride (QY-4740) : Incorporates a 4-ethylpiperazinylmethyl group on the oxadiazole, introducing basic nitrogen atoms. This enhances water solubility (as a hydrochloride salt) and may improve pharmacokinetic properties. Molecular weight: 337.84 g/mol (C₁₇H₂₁ClN₄O₂) .

- This could affect electronic delocalization and reactivity .

Data Tables

Table 1: Key Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |

|---|---|---|---|---|

| 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde | C₁₀H₇N₂O₃ | 225.09 | 1261038-30-5 | Ortho-substituted oxo-oxadiazole |

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | C₁₀H₈N₂O₂ | 188.18 | 852180-60-0 | Para-substituted methyl-oxadiazole |

| QY-4740 | C₁₇H₂₁ClN₄O₂ | 337.84 | 1119449-58-9 | Piperazinylmethyl substitution |

Biological Activity

2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound characterized by the presence of an oxadiazole ring and a benzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 194.15 g/mol

The oxadiazole ring contributes to the compound's unique electronic properties, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of amidoximes with carboxylic acids or their derivatives. A common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds featuring a 1,2,4-oxadiazole core have been identified as selective farnesoid X receptor (FXR) antagonists. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound 1 | 0.58 | FXR antagonist |

| Compound 5 | 66% efficacy | FXR antagonist |

These findings suggest that this compound may serve as a valuable building block for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that oxadiazole derivatives exhibit varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

In particular, derivatives of oxadiazoles have shown promising results against resistant strains of bacteria .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their biological activity. One derivative demonstrated potent activity against HepG2 liver cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics . Another study reported that modifications to the oxadiazole core could enhance selectivity and potency against specific cancer targets .

Q & A

Q. What synthetic methodologies are commonly employed for 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde?

The synthesis typically involves cyclization reactions of amidoximes with benzaldehyde derivatives. For example, amidoximes can react with substituted benzaldehydes under acidic or thermal conditions to form the 1,2,4-oxadiazole ring. Optimization of reaction parameters (e.g., temperature, solvent, and catalyst) is critical to achieving high yields. Structural analogs, such as 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde, have been synthesized via similar pathways, suggesting adaptability to this compound .

Q. What analytical techniques are recommended for validating the purity and structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ring integrity.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS).

- X-ray Crystallography : For definitive structural elucidation using programs like SHELXL .

Refer to structural data (SMILES, InChI) in building block catalogs for preliminary validation .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?

Crystallization difficulties may arise due to the compound’s planar oxadiazole ring and polar aldehyde group. Strategies include:

Q. What mechanistic insights explain the biological activity of 1,2,4-oxadiazole derivatives like this compound?

The oxadiazole ring’s electron-withdrawing properties enhance binding to biological targets. For example:

- Enzyme Inhibition : The ring may act as a bioisostere for carboxyl or amide groups, interfering with active-site interactions.

- Cellular Permeability : The benzaldehyde moiety could facilitate membrane penetration. Similar compounds, such as 2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine, show activity in modulating thrombin or viral proteases, suggesting potential pathways for investigation .

Q. How can discrepancies between computational stability predictions and experimental observations be resolved?

- Experimental Validation : Conduct thermogravimetric analysis (TGA) and accelerated stability studies under varied pH/temperature conditions.

- Computational Adjustments : Refine density functional theory (DFT) models by incorporating solvent effects or entropy contributions. Cross-reference with structural analogs (e.g., tert-butyl derivatives) to identify stabilizing substituent effects .

Methodological Considerations

Q. What strategies optimize the compound’s solubility for in vitro assays?

Q. How is the compound’s reactivity toward nucleophiles characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.